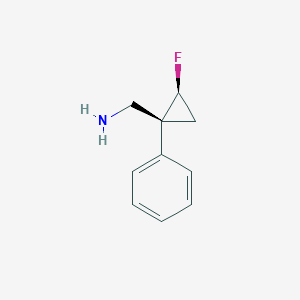

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

Overview

Description

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is a chiral compound characterized by the presence of a fluorine atom and a phenyl group attached to a cyclopropyl ring

Mechanism of Action

Target of Action

It is structurally similar to (1r,2s)-2-phenylcyclopropanaminium, a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain .

Mode of Action

If we consider its structural similarity to (1r,2s)-2-phenylcyclopropanaminium, it may act as a monoamine oxidase inhibitor . These inhibitors prevent the breakdown of monoamine neurotransmitters and thereby increase their availability .

Biochemical Pathways

Monoamine oxidase inhibitors, like (1r,2s)-2-phenylcyclopropanaminium, can affect several pathways involving monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting the breakdown of these neurotransmitters, the compound could potentially enhance their signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of structurally similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, could provide some insights .

Result of Action

If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it could potentially be effective in the treatment of conditions like major depression, dysthymic disorder, and atypical depression, as well as panic and phobic disorders .

Biochemical Analysis

Biochemical Properties

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . The interaction between this compound and monoamine oxidase results in the inhibition of the enzyme’s activity, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects in treating mood disorders.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of neurotransmitters such as serotonin and dopamine . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For example, increased levels of serotonin can enhance mood and cognitive function, while elevated dopamine levels can improve motor control and reward-related behaviors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with monoamine oxidase. The compound binds to the active site of the enzyme, preventing the breakdown of monoamines . This inhibition results in increased levels of neurotransmitters, which can have various effects on brain function and behavior. Additionally, this compound may also interact with other proteins and receptors, further influencing its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under controlled conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound may occur, leading to a decrease in its effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and neurotransmitter levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance mood and cognitive function without significant adverse effects . At higher doses, it can lead to toxic effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which breaks down the compound into its metabolites . These metabolites can then be further processed by other enzymes, such as cytochrome P450, leading to the formation of various byproducts. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of different metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the brain, this compound can accumulate in specific regions, such as the hippocampus and prefrontal cortex, where it interacts with neurotransmitter systems.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments for biochemical reactions. For example, the presence of this compound in mitochondria can affect energy production and oxidative stress, while its cytoplasmic localization can influence signaling pathways and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst.

Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry: ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is used as a building block in the synthesis of complex organic molecules. Its unique structural features make it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of cyclopropyl-containing compounds. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its chiral nature and structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Comparison with Similar Compounds

- ((1R,2S)-2-Phenylcyclopropyl)methanamine

- ((1R,2S)-2-Fluoro-1-cyclopropyl)methanamine

- ((1R,2S)-2-Fluoro-1-phenylcyclopropyl)amine

Uniqueness: ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is unique due to the presence of both a fluorine atom and a phenyl group on the cyclopropyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name |

[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDRNDBQMYYRKX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CN)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)

![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)